molecular formula C56H75N17O12 B040924 LHRH, phe(5)-delta-ala(6)- CAS No. 114681-51-5

LHRH, phe(5)-delta-ala(6)-

Cat. No. B040924
M. Wt: 1178.3 g/mol
InChI Key: PGAMPMHVOILGBZ-YTAGXALCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteinizing hormone-releasing hormone (LHRH) is a neuropeptide hormone that is responsible for the regulation of reproductive functions in vertebrates. LHRH is synthesized in the hypothalamus and stimulates the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland. Phe(5)-delta-ala(6)-LHRH is a synthetic analog of LHRH that has been extensively studied for its applications in scientific research.

Mechanism Of Action

Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- acts as an agonist of LHRH, phe(5)-delta-ala(6)- receptors in the pituitary gland. It stimulates the release of FSH and LH, which in turn regulate the production of testosterone and estrogen in the gonads. Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- has a higher affinity for LHRH, phe(5)-delta-ala(6)- receptors than natural LHRH, phe(5)-delta-ala(6)-, making it a more potent agonist.

Biochemical And Physiological Effects

Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- has been shown to have similar biochemical and physiological effects as natural LHRH, phe(5)-delta-ala(6)-. It stimulates the release of FSH and LH, which play important roles in the regulation of reproductive functions. Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- has also been shown to have a longer half-life than natural LHRH, phe(5)-delta-ala(6)-, which makes it a more effective therapeutic agent.

Advantages And Limitations For Lab Experiments

Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- has several advantages for use in lab experiments. It is a synthetic analog of LHRH, phe(5)-delta-ala(6)-, which means that it can be easily produced in large quantities and has a consistent purity. It also has a higher affinity for LHRH, phe(5)-delta-ala(6)- receptors than natural LHRH, phe(5)-delta-ala(6)-, making it a more potent agonist. However, Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- has some limitations as well. It is not a natural hormone, which means that its effects may not be identical to those of natural LHRH, phe(5)-delta-ala(6)-. Additionally, its potency may make it difficult to use in certain experiments where lower doses are required.

Future Directions

There are several future directions for research on Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)-. One area of interest is the development of new analogs with even higher potency and selectivity for LHRH, phe(5)-delta-ala(6)- receptors. Another area of research is the use of Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- in the treatment of reproductive disorders such as infertility and prostate cancer. Finally, Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- could be used to investigate the role of LHRH, phe(5)-delta-ala(6)- in other physiological processes beyond reproduction.

Synthesis Methods

Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the use of protected amino acid building blocks that are sequentially added to a growing peptide chain. The peptide is then cleaved from the resin support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Phe(5)-delta-ala(6)-LHRH, phe(5)-delta-ala(6)- has been widely used in scientific research to study the mechanisms of action of LHRH, phe(5)-delta-ala(6)- and its analogs. It has been used to investigate the effects of LHRH, phe(5)-delta-ala(6)- on the secretion of FSH and LH, as well as its role in the regulation of reproductive functions.

properties

CAS RN

114681-51-5

Product Name

LHRH, phe(5)-delta-ala(6)-

Molecular Formula

C56H75N17O12

Molecular Weight

1178.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxoprop-1-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C56H75N17O12/c1-30(2)21-39(50(80)67-38(15-9-19-61-56(58)59)55(85)73-20-10-16-44(73)54(84)63-27-45(57)75)68-47(77)31(3)65-49(79)40(22-32-11-5-4-6-12-32)69-53(83)43(28-74)72-51(81)41(23-33-25-62-36-14-8-7-13-35(33)36)70-52(82)42(24-34-26-60-29-64-34)71-48(78)37-17-18-46(76)66-37/h4-8,11-14,25-26,29-30,37-44,62,74H,3,9-10,15-24,27-28H2,1-2H3,(H2,57,75)(H,60,64)(H,63,84)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,83)(H,70,82)(H,71,78)(H,72,81)(H4,58,59,61)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

PGAMPMHVOILGBZ-YTAGXALCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Other CAS RN

114681-51-5

sequence

XHWSFXLRPG

synonyms

5-PDA-LHRH
5-Phe-6-delta-Ala-LHRH
GnRH, Phe(5)-delta-Ala(6)-
LHRH, Phe(5)-delta-Ala(6)-
LHRH, phenylalanyl(5)-delta-alanine(6)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.